molecular formula C13H15NO2 B1234187 (1R,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one

(1R,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one

Cat. No. B1234187
M. Wt: 217.26 g/mol
InChI Key: SWZMSZQQJRKFBP-NTZNESFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one is a natural product found in Breynia coronata and Flueggea virosa with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Routes and Structural Framework : One study detailed an efficient route to synthesize compounds with a similar structural framework, emphasizing key methodologies like cycloaddition and photochemical reactions (Singh, R. Singh, & Mobin, 2009). Another research focused on the dehydration of related compounds, leading to the formation of unique hydrocarbons with new carbon skeletons (Vlad, Ungur, Barba, Malinovskii, Simonov, & Malinovskii, 2004).

  • Antioxidant and Pharmacological Potential : A study synthesized a series of compounds similar to the query compound, starting from natural alkaloids. These synthesized compounds showed promising antioxidant and iron-chelating activities, indicating potential pharmacological applications (Klochkov, Neganova, Afanas′eva, & Shevtsova, 2014).

  • Novel Derivatives and Biological Activities : New derivatives of azaartemisinin were synthesized, lacking peroxide functionality, and evaluated for their antimalarial and cytotoxic activities. This study highlights the scope for creating novel compounds with specific biological activities (Al-Oqail, Galal, Ahmad, Al-Fishawi, & El-Feraly, 2003).

  • Application in Ion-Selective Electrodes : Research involving similar compounds explored their use in creating ion-selective electrodes. The study contributes to the understanding of how these complex molecules can interact with ions, which is valuable in sensor technology and analytical chemistry (Casabó, Escriche, Alegret, Jaime, Pérez-Jiménez, Rius, Molins, Miravitlles, Teixidor, & Mestres, 1991).

  • Ligand Synthesis and Coordination Chemistry : Another study discussed the synthesis of ligands with structural similarities and their coordination with metal ions. Such studies are significant in the field of coordination chemistry and have implications in materials science and catalysis (Rodopoulos, Rodopoulos, Bridson, Elding, Rettig, & Mcauley, 2001).

properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(1R,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one

InChI

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11+,13-/m1/s1

InChI Key

SWZMSZQQJRKFBP-NTZNESFSSA-N

Isomeric SMILES

C1CCN2[C@@H](C1)[C@@]34C[C@H]2C=CC3=CC(=O)O4

SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4

Canonical SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4

synonyms

viro-securinine
viroallosecurinine
virosecurinine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Reactant of Route 2
(1R,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Reactant of Route 3
(1R,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Reactant of Route 4
(1R,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Reactant of Route 5
(1R,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Reactant of Route 6
(1R,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one

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